N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Asymmetric Synthesis
A study by Bing Li, Ye Lin, and D. Du (2019) explores the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, which results in the enantioselective construction of tetrasubstituted C‒F stereocenters. This process, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, could accommodate a wide range of substrates with excellent yields, diastereo- and enantioselectivities. This method's potential application in medicinal chemistry is due to the importance of 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepane scaffolds as pharmacophores (Li, Lin, & Du, 2019).
Carbonic Anhydrase Inhibition
Research by A. Sapegin et al. (2018) on the synthesis of [1,4]oxazepine-based primary sulfonamides demonstrates their strong inhibition of therapeutically relevant human carbonic anhydrases. This study indicates the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group. These compounds represent a novel class of carbonic anhydrase inhibitors, showcasing the compound's application in enzyme inhibition and potential therapeutic uses (Sapegin et al., 2018).
Anticancer Agents
The synthesis and evaluation of aminothiazole-paeonol derivatives, including similar compounds, have been investigated for their anticancer potential. A study by Chia-Ying Tsai et al. (2016) highlights the high anticancer potential of these compounds against human gastric adenocarcinoma and colorectal adenocarcinoma cells. This research underlines the compound's relevance in developing new anticancer agents, particularly for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Novel Synthesis Approaches
Efforts by A. Shaabani et al. (2010) and others have led to innovative synthetic methods for creating tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. These studies demonstrate the versatility of the compound in facilitating novel synthesis approaches for producing structurally diverse and potentially bioactive molecules (Shaabani et al., 2010).
Mechanism of Action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The compound may bind to these targets, altering their function .
Mode of Action
The compound could interact with its targets by binding to active sites or other regions, which can result in the inhibition or activation of the target’s function. This interaction can lead to changes in the biological processes that the target is involved in .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, or it might activate a pathway that promotes normal cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted from the body all play a role .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from the inhibition of disease-related processes to the promotion of normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCHKVZEKICMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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